N-(3-phenylpyridin-4-yl)pentanamide
Description
N-(3-Phenylpyridin-4-yl)pentanamide is a synthetic organic compound characterized by a pentanamide group attached to a 3-phenylpyridine moiety. Pyridine derivatives are often explored in drug discovery due to their polarity, hydrogen-bonding capacity, and metabolic stability. The phenylpyridine core may influence target binding, solubility, and pharmacokinetics, though detailed experimental data on this compound are absent in the reviewed literature.
Properties
IUPAC Name |
N-(3-phenylpyridin-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-9-16(19)18-15-10-11-17-12-14(15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUAVKXGXWXORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=NC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpyridin-4-yl)pentanamide typically involves the reaction of 3-phenylpyridine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(3-phenylpyridin-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3-phenylpyridin-4-yl)pentanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of ligands for receptor studies and enzyme inhibition assays .
Medicine: Its structural features make it a candidate for drug design targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of N-(3-phenylpyridin-4-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a ligand for dopamine receptors, influencing neurotransmitter pathways . The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide (N4MP)
Structural Differences :
- N4MP features a methoxyphenyl group instead of the phenylpyridine moiety in the target compound.
- The methoxy group enhances polarity and water solubility compared to the unsubstituted phenyl ring in the target.
Physicochemical and Pharmacokinetic Properties :
| Parameter | N4MP | Albendazole (Parent Drug) |
|---|---|---|
| Molecular Weight | ~265 g/mol | 265 g/mol |
| logP | Lower than albendazole | ~3.5 (higher) |
| Topological PSA (TPSA) | High (~70 Ų) | Lower (~50 Ų) |
| Solubility | Good (optimized for oral use) | Moderate/Poor |
| BBB Penetration | Predicted to cross BBB | Limited |
| CYP Inhibition | CYP1A2 inhibitor | Broad CYP inhibitor |
N-(5-Ethyl-4-Phenyl-1,3-Thiazol-2-yl)Pentanamide
Structural Differences :
- A thiazole ring replaces the pyridine in the target compound, with an ethyl substituent at position 3.
- The thiazole moiety introduces sulfur-based interactions and may alter metabolic stability.
| Parameter | Value |
|---|---|
| Molecular Weight | 288.41 g/mol |
| logP | 4.52 |
| Polar Surface Area | 33.93 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Implications :
- Thiazole rings are associated with diverse bioactivities, though anthelmintic data for this compound are unavailable.
Para-Fluorovaleryl Fentanyl (N-(4-Fluorophenyl)-N-(1-Phenethylpiperidin-4-yl)Pentanamide)
Structural Differences :
- A piperidine-phenethyl group replaces the phenylpyridine core, and a fluorine atom is added to the phenyl ring.
- Classified as a synthetic opioid with high affinity for μ-opioid receptors.
- Highlights the structural versatility of pentanamide derivatives, which can exhibit vastly different biological activities depending on substituents.
Other Pentanamide Derivatives
- Isoindoline-Based Derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamide): Feature bulky isoindoline groups, which may hinder BBB penetration but improve metabolic stability .
Key Comparative Insights
Drug-Likeness and Pharmacokinetics
Toxicity Profiles
- N4MP’s low cytotoxicity contrasts with albendazole’s significant cell viability reduction . The target compound’s pyridine group may confer different toxicity outcomes, requiring empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
